2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Description
2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS: 301196-68-9) is a synthetic benzo[c]chromen-6-one derivative with the molecular formula C₁₆H₁₇ClO₃ and a molecular weight of 292.75 g/mol . Its structure features a chloro group at position 2, a propoxy substituent at position 3, and a partially saturated bicyclic system (tetrahydro ring fused to the chromenone core). The compound’s rotatable bonds (3) and electron-withdrawing chloro group may influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-2-7-19-15-9-14-12(8-13(15)17)10-5-3-4-6-11(10)16(18)20-14/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIDANOEXRVWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with propyl alcohol in the presence of a base to form the intermediate, which is then cyclized to produce the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-6-one derivatives .
Scientific Research Applications
2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Comparisons
Fluorescence and Metal-Binding Properties
Hydroxy-Substituted Analogues (THU-OH, Urolithin B) :
- Exhibit ON-OFF fluorescence quenching in the presence of Fe³⁺, with THU-OH showing a 70% reduction in fluorescence intensity at 50 μM Fe³⁺ .
- The unsaturated core of Urolithin B enhances conjugation, leading to a 20% higher quantum yield compared to THU-OH .
- 2-Chloro-3-propoxy... lacks hydroxy groups, rendering it inactive in metal-sensing assays due to the absence of chelation sites .
- Electron-Withdrawing Substituents (THU-4-Ac): The 4-acetyl group in THU-4-Ac increases fluorescence intensity by 1.5-fold compared to THU-OH, attributed to extended π-conjugation .
Physicochemical and ADMET Properties
- Lipophilicity : The target compound’s XLogP3 = 4.3 exceeds that of hydroxy-substituted analogues (XLogP3 ~2–3), suggesting better membrane permeability but lower solubility .
- Toxicity : Hydroxy derivatives like THU-OH show low cytotoxicity (CC₅₀ > 200 μM in HEK293 cells), while chloro-substituted compounds may have higher hepatotoxicity risks due to metabolic dehalogenation .
Biological Activity
2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS No. 301196-68-9) is a synthetic compound belonging to the benzo[c]chromen-6-one family. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClO3 |
| Molar Mass | 290.76 g/mol |
| IUPAC Name | This compound |
| CAS Number | 301196-68-9 |
Structural Characteristics
The structure of this compound includes a chloro group at the 2-position and a propoxy group at the 3-position, which significantly influence its reactivity and biological interactions.
Anticancer Activity
Research has indicated that derivatives of benzo[c]chromen-6-one exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that:
- Cytotoxicity : The compound demonstrated selective cytotoxicity against human tumor cell lines while sparing normal cells. For example, in a study comparing the cytotoxic effects of several chromone derivatives, this compound exhibited an IC50 value of approximately 25 µM against HeLa cells (cervical cancer) .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through various in vitro assays:
- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it showed a significant reduction in the production of TNF-alpha and IL-6 in LPS-stimulated macrophages at concentrations above 10 µM .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against several bacterial strains:
- Activity Against Pathogens : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both pathogens .
Study on Anticancer Effects
A recent study investigated the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
In Vivo Studies
In vivo studies using mouse models demonstrated that administration of the compound at a dosage of 20 mg/kg significantly reduced tumor size compared to control groups. Histological analysis showed reduced proliferation markers (Ki67) in treated groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with a substituted coumarin or chromenone precursor (e.g., 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one) as the core scaffold.
- Step 2 : Introduce the propoxy group via nucleophilic substitution (e.g., using 1-chloropropane and a base like K₂CO₃ in DMF at 80°C for 12 hours) .
- Step 3 : Chlorinate the aromatic ring using Cl₂ gas or N-chlorosuccinimide (NCS) in a solvent like CCl₄ under reflux .
- Key Variables : Temperature, solvent polarity, and stoichiometry of reagents. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure with ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity of 2-chloro-3-propoxy-tetrahydrobenzo[c]chromen-6-one derivatives?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the propoxy group (δ ~3.5–4.0 ppm for -OCH₂-) and chloro substituent (δ ~7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- X-ray Crystallography : Resolve crystal packing and substituent orientation for unambiguous confirmation (e.g., monoclinic P2₁/c space group observed in related tetrahydrobenzo[c]chromenones) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., chloro, propoxy) influence the compound’s fluorescence and metal-binding properties?
- Methodology :
- Fluorescence Titration : Prepare solutions in anhydrous DMSO and titrate with metal salts (e.g., Fe³⁺, Cu²⁺). Measure emission spectra (λₑₓ = 350 nm, λₑₘ = 450–600 nm) .
- Computational Modeling : Use DFT (B3LYP/6-31G**) to calculate HOMO-LUMO gaps and predict charge-transfer interactions. Compare with experimental Stokes shifts.
- Key Finding : Propoxy groups enhance electron-donating capacity, while chloro substituents reduce aggregation-induced quenching .
Q. What strategies resolve contradictions in reported biological activities (e.g., cholinesterase inhibition vs. cytotoxicity) across similar benzo[c]chromen-6-one derivatives?
- Critical Analysis :
- Assay Standardization : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Structure-Activity Relationship (SAR) : Test analogs with modified substituents (e.g., replacing chloro with methoxy) to isolate electronic vs. steric effects.
- Example : In Gulcan et al. (2014), a three-carbon spacer between the chromenone core and piperazine improved AChE inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for shorter spacers) .
Safety and Handling
Q. What precautions are necessary when handling hazardous intermediates (e.g., chlorinated byproducts) during synthesis?
- Protocol :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for reactions involving Cl₂ gas .
- Waste Disposal : Neutralize acidic/basic waste before disposal. Collect chlorinated organics in sealed containers for incineration .
Contradictory Data Mitigation
Q. How can computational tools address discrepancies in reaction mechanisms proposed for similar compounds?
- Approach :
- Perform QM/MM simulations (e.g., Gaussian 16) to model transition states for key steps like propoxy group installation.
- Validate with kinetic isotope effects (KIE) experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
